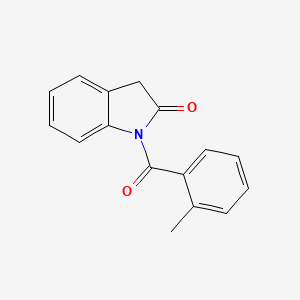
1-(2-methylbenzoyl)-3H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylbenzoyl)-3H-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a benzoyl group attached to the indole core, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzoyl)-3H-indol-2-one typically involves the acylation of indole derivatives. One common method is the Friedel-Crafts acylation, where indole reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-methylbenzoyl)-3H-indol-2-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The indole ring can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or sulfonic acids can substitute hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Friedel-Crafts Acylation: 2-methylbenzoyl chloride, AlCl3, anhydrous conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or CrO3 in acidic or basic medium.
Major Products
EAS: Substituted indole derivatives with various functional groups.
Reduction: 1-(2-methylbenzyl)-3H-indol-2-one.
Oxidation: 1-(2-carboxybenzoyl)-3H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
1-(2-methylbenzoyl)-3H-indol-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-methylbenzoyl)-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The benzoyl group can enhance the compound’s binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzoyl-3H-indol-2-one: Lacks the methyl group on the benzoyl ring, which can affect its reactivity and biological activity.
1-(4-methylbenzoyl)-3H-indol-2-one: The methyl group is positioned differently, which can influence its chemical properties and interactions with biological targets.
1-(2-methylbenzoyl)-3H-indole:
Uniqueness
1-(2-methylbenzoyl)-3H-indol-2-one is unique due to the specific positioning of the methyl group on the benzoyl ring and the presence of the carbonyl group.
Eigenschaften
CAS-Nummer |
68770-75-2 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-(2-methylbenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-4-8-13(11)16(19)17-14-9-5-3-7-12(14)10-15(17)18/h2-9H,10H2,1H3 |
InChI-Schlüssel |
SHEQHRFDNUVQSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
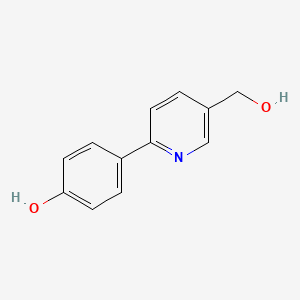
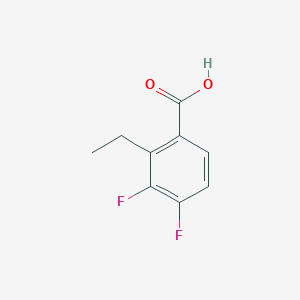
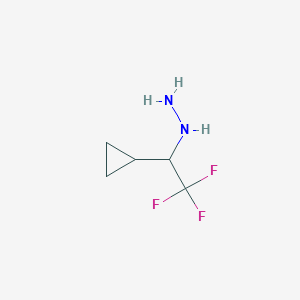

![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)
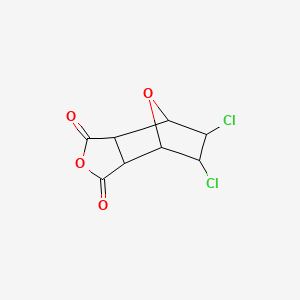
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
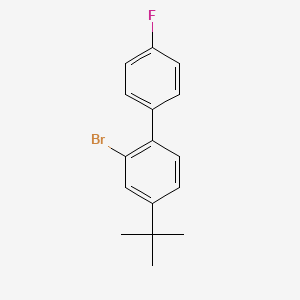
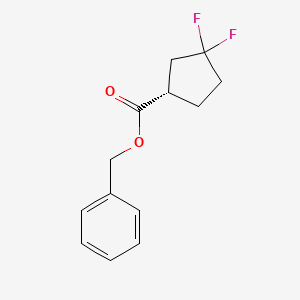


![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
